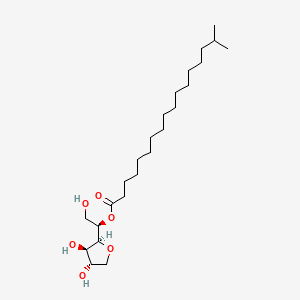
Sorbitan isostearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan isostearate is a complex organic compound with a unique structure that includes a dihydroxyoxolan ring and a hydroxyethyl group attached to a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sorbitan isostearate typically involves multiple steps. The starting materials include a dihydroxyoxolan derivative and a long-chain fatty acid. The key steps in the synthesis include:
Formation of the dihydroxyoxolan ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Attachment of the hydroxyethyl group: This step involves the reaction of the dihydroxyoxolan ring with an appropriate hydroxyethylating agent.
Esterification with the fatty acid: The final step involves the esterification of the hydroxyethyl-dihydroxyoxolan intermediate with 16-methylheptadecanoic acid under acidic conditions, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Sorbitan isostearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Sorbitan isostearate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sorbitan isostearate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and cell membranes. These interactions can modulate biological activities and pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate
- [(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate
Uniqueness
Sorbitan isostearate is unique due to the presence of the 16-methylheptadecanoic acid moiety, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The specific arrangement of functional groups in this compound allows for unique interactions and applications in various fields.
Properties
CAS No. |
54392-26-6 |
|---|---|
Molecular Formula |
C24H46O6 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[1-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H46O6/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(27)30-21(17-25)24-23(28)20(26)18-29-24/h19-21,23-26,28H,3-18H2,1-2H3 |
InChI Key |
FGUZFFWTBWJBIL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















